molecular formula C13H21NO3 B2920649 Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate CAS No. 2305253-24-9

Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate

Cat. No. B2920649
CAS RN: 2305253-24-9
M. Wt: 239.315
InChI Key: DFNCFGDYBYYVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate” is a chemical compound with the molecular weight of 225.29 . It is also known as “tert-butyl N-{5-oxospiro[3.3]heptan-2-yl}carbamate” and has the CAS Number: 1934530-53-6 . The compound is stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-6-12(7-8)5-4-9(12)14/h8H,4-7H2,1-3H3,(H,13,15) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 225.29 . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes and Derivation : The development of efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases its role as a bifunctional compound. This compound serves as a precursor for further selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Carbamate Derivatives and Reactions : Studies on carbamate derivatives, such as the synthesis and structural characterization of tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, reveal an intricate interplay of strong and weak hydrogen bonds. These interactions assemble molecules into a three-dimensional architecture, highlighting the structural diversity and potential applicability of carbamate derivatives in material science and molecular engineering (Das et al., 2016).

Pharmacological and Biological Applications

In Vitro Pharmacological Properties : The investigation of isoprenaline derivatives, including tert-butyl N-[(S)[(4-[(R)-6-[2-(3,4-dihydroxyphenyl-2- hydroxyethyl]amino]heptanamido]phenyl]methyl][(N-methylcarbamoyl) methyl]carbamoyl]methyl]carbamate, has shed light on their potent beta-agonist properties with clear beta 1-selectivity. These findings contribute to our understanding of the molecular basis of their pharmacological actions, potentially guiding the development of more selective and effective therapeutic agents (Eigenmann et al., 1989).

Material Science and Catalysis

Photoredox Catalysis : The photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor establishes a novel cascade pathway. This methodology facilitates the assembly of 3-aminochromones under mild conditions, illustrating the compound's utility in material science and synthetic chemistry for constructing diverse amino pyrimidines (Wang et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-9-4-13(5-9)6-10(15)7-13/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCFGDYBYYVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138987752

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